
N-(1,3-benzodioxol-5-ylmethyl)-2-(1-naphthyloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-(1-naphthyloxy)acetamide, commonly known as BNA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BNA belongs to the class of organic compounds known as benzodioxoles and is structurally similar to MDMA (ecstasy). BNA is synthesized through a multistep process that involves the reaction of 1,3-benzodioxole with naphthalene and acetic anhydride.
Mécanisme D'action
The mechanism of action of BNA is not fully understood, but it is believed to act on several neurotransmitter systems in the brain, including serotonin, dopamine, and glutamate. BNA has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. BNA also modulates the activity of glutamate receptors, which may explain its potential neuroprotective properties.
Biochemical and Physiological Effects:
BNA has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. BNA has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons. Additionally, BNA has been shown to increase the levels of antioxidants such as glutathione, which may contribute to its neuroprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
BNA has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in high purity. BNA is also highly soluble in organic solvents, which makes it easy to dissolve in experimental solutions. However, BNA has some limitations for use in laboratory experiments. It has a short half-life, which may limit its therapeutic potential. Additionally, BNA has not been extensively studied in human subjects, so its safety and efficacy in humans are not fully understood.
Orientations Futures
There are several future directions for research on BNA. One potential direction is to investigate its use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. Another potential direction is to investigate its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, as it has shown potential neuroprotective properties. Additionally, further research is needed to fully understand the mechanism of action of BNA and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of BNA involves several steps, starting with the reaction of 1,3-benzodioxole with naphthalene in the presence of a catalyst such as trifluoroacetic acid. The resulting product is then reacted with acetic anhydride to form the final product, BNA. This multistep process yields BNA in high purity and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
BNA has been the subject of numerous scientific studies due to its potential therapeutic properties. Research has shown that BNA has anxiolytic, antidepressant, and anti-inflammatory effects. BNA has also been shown to improve cognitive function and memory in animal models. Additionally, BNA has been investigated for its potential use in the treatment of drug addiction and neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-naphthalen-1-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c22-20(21-11-14-8-9-18-19(10-14)25-13-24-18)12-23-17-7-3-5-15-4-1-2-6-16(15)17/h1-10H,11-13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQQUDQVUCERFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)COC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(naphthalen-1-yloxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({[4-(1-cyanocyclopentyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B5852054.png)
![ethyl 4-[(2,5-dimethylbenzoyl)amino]benzoate](/img/structure/B5852060.png)

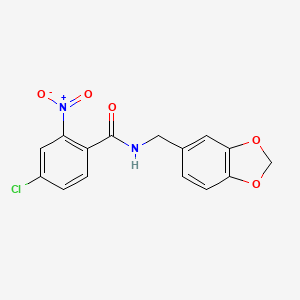
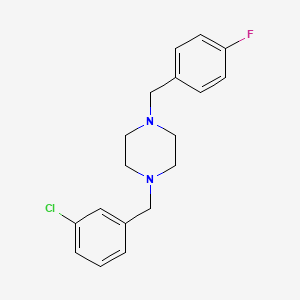
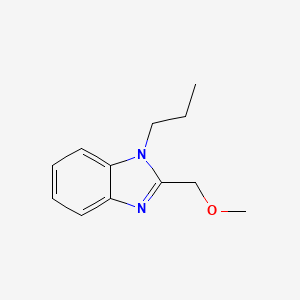
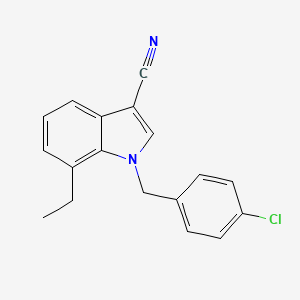
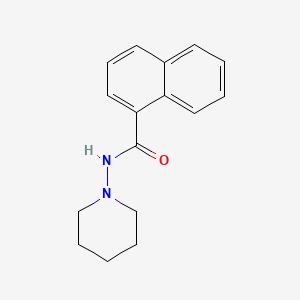
![ethyl 4-{[3-(2-pyridinyl)acryloyl]amino}benzoate](/img/structure/B5852099.png)

![4-[5-(benzylthio)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5852123.png)
methanone](/img/structure/B5852124.png)
![4-{[3-(2-furyl)acryloyl]amino}-N-isobutylbenzamide](/img/structure/B5852128.png)
![N'-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-(3-nitro-1H-1,2,4-triazol-1-yl)propanohydrazide](/img/structure/B5852134.png)